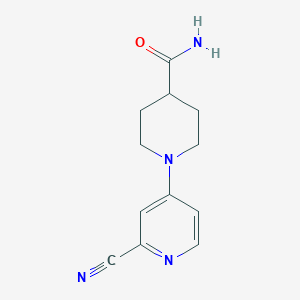![molecular formula C15H13ClN2O2S B7555472 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. By blocking this pathway, 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile prevents the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been shown to have a potent inhibitory effect on BTK activity, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells. In autoimmune diseases, 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile suppresses the activation of B cells and reduces the production of autoantibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its effectiveness may be limited by the development of resistance and the potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile. One area of focus is the identification of biomarkers that can predict response to treatment and monitor disease progression. Another area of interest is the combination of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile with other drugs to enhance its efficacy and overcome resistance. Additionally, the development of novel formulations and delivery methods may improve the pharmacokinetics and bioavailability of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile involves several steps, including the reaction of 4-methylsulfonylbenzaldehyde with methylamine, followed by the reaction of the resulting product with 5-chloro-2-cyanobenzonitrile. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
5-chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMDTBFDPUFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)
![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)

